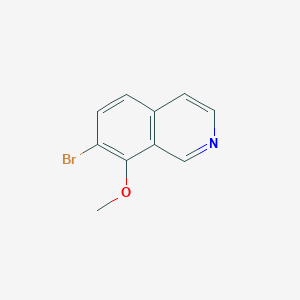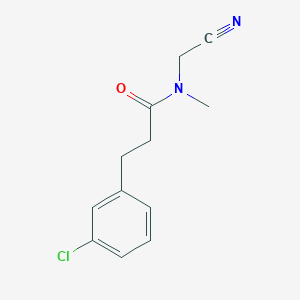
7-Bromo-8-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-methoxyisoquinoline is a chemical compound with the CAS Number: 1891260-41-5 . It has a molecular weight of 238.08 and its IUPAC name is this compound . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 8-Bromo-7-methoxyisoquinoline was achieved by Jackson’s modification of the Pomeranz-Fritsch ring synthesis . This process was accompanied by the formation of 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-1,2,3,4-tetrahydro-7-methoxy-2-(4-methylphenylsulfonyl)isoquinoline .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO/c1-13-10-8-6-12-5-4-7 (8)2-3-9 (10)11/h2-6H,1H3 . The key for this InChI code is RZKBDXIVILJRDR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Synthesis and Antitumor Activity
7-Bromo-8-methoxyisoquinoline has been explored for its potential in the synthesis of antitumor agents. For instance, derivatives of methoxy-indolo[2,1‐a]isoquinolines, synthesized through a series of reactions including the Bischler-Napieralski reaction, have shown cytostatic activity against various cancer cell lines, demonstrating their potential as antitumor compounds (Ambros, Angerer, & Wiegrebe, 1988).
Antibacterial Properties
Investigations into bisisoquinolinium salts, including structures related to this compound, have revealed considerable antibacterial activities. This suggests the potential use of such compounds in developing new antibacterial agents (Collier, Potter, & Taylor, 1953).
Cytotoxic Evaluation in Cancer Research
The compound 7-Amino-6-bromoisoquinoline-5,8-quinone, structurally related to this compound, has been evaluated for its cytotoxic effects against various human tumor cell lines, showing promising antitumor activity. This highlights the potential of this compound derivatives in cancer therapy (Delgado et al., 2012).
Photoremovable Protecting Group for Physiological Use
8-Bromo-7-hydroxyquinoline, a compound closely related to this compound, has been identified as an efficient photoremovable protecting group. Its application in "caged" compounds enables the investigation of physiological functions through controlled release, demonstrating a significant utility in biological research (Zhu et al., 2006).
Chemical Synthesis and Structure Analysis
The synthesis and structural analysis of bromoisoquinolines, including this compound, provide valuable insights into the chemical properties and reactions of these compounds. These studies are crucial for the development of new synthetic methodologies and compounds with potential applications in various fields of research (Armengol, Helliwell, & Joule, 2000).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 7-Bromo-8-methoxyisoquinoline are not well-documented. Isoquinoline derivatives can influence various biochemical pathways depending on their specific structure and the presence of functional groups. Given the structural similarity, it’s plausible that this compound could affect similar pathways, but this would need to be confirmed through experimental studies .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. The pharmacokinetic profile of a compound is crucial in determining its bioavailability and overall therapeutic potential. Future studies should aim to investigate these properties for this compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects would require detailed studies examining the compound’s interaction with its targets and the subsequent cellular responses .
properties
IUPAC Name |
7-bromo-8-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8-6-12-5-4-7(8)2-3-9(10)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKBDXIVILJRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2898146.png)
![2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole](/img/structure/B2898147.png)
![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)
![2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2898150.png)
![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid](/img/structure/B2898157.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2898159.png)

![3-(4-ethoxyphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2898162.png)
![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)
![N-Methyl-1-pyrazin-2-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine](/img/structure/B2898165.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2898168.png)
